2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 2-position and an amine group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with trifluoromethyl ketones under oxidative conditions. This reaction typically requires a catalyst such as copper(I) iodide (CuI) and an oxidant like molecular oxygen (O2) or iodine (I2) .
Another approach involves the use of 2-chloropyridines and 2H-azirines, which undergo cyclization to form the imidazo[1,2-a]pyridine scaffold . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to imidazolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The imidazo[1,2-a]pyridine core can interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Uniqueness
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Biological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group that significantly influences its biological properties. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, which are critical for drug development.
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives inhibit cell proliferation in breast cancer models with IC50 values in the low micromolar range .
- Antimicrobial Effects : These compounds have been evaluated for their antimicrobial properties against both bacterial and fungal pathogens. In vitro studies suggest significant inhibitory effects against strains such as Mycobacterium smegmatis .
- Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Notably, one study reported an IC50 value of 14.3 μM for a related imidazopyridine derivative against snake venom PLA2 .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications on the pyridine ring can enhance biological activity. The trifluoromethyl group is particularly noteworthy; it not only improves binding affinity but also affects the pharmacokinetic profile of the compounds. The following table summarizes key findings from SAR studies:
Compound | Modification | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound 1 | Trifluoromethyl at position 2 | Anticancer (MDA-MB-231) | 0.126 |
Compound 2 | Methyl at position 3 | Antimicrobial (M. smegmatis) | Not specified |
Compound 3 | Bromo at position 5 | Anti-inflammatory (PLA2 inhibition) | 14.3 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A recent study evaluated the anticancer properties of a series of imidazo[1,2-a]pyridine derivatives against KRAS G12C-mutated cancer cells. The lead compound demonstrated potent inhibition with significant selectivity over non-cancerous cells .
- Inhibition of Mycobacterial Growth : Another investigation focused on the inhibition of Mycobacterium smegmatis using imidazopyridine amides. The study found that modifications at specific positions could lead to enhanced inhibitory effects on mycobacterial growth .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding mechanisms of these compounds with their targets, revealing potential pathways for optimizing therapeutic efficacy .
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-4-14-3-1-2-5(12)7(14)13-6/h1-4H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJWRLOENAETFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.